4-[(4-Methoxybenzylidene)amino]cinnamic Acid Ethyl Ester
Description
Historical Context and Development
The discovery of 4-[(4-methoxybenzylidene)amino]cinnamic acid ethyl ester is rooted in the broader exploration of Schiff bases, a class of compounds first identified by Hugo Schiff in 1864. Schiff bases gained prominence due to their synthetic versatility and biological relevance, particularly in coordination chemistry and medicinal applications. This specific derivative emerged as part of mid-20th-century efforts to functionalize cinnamic acid esters with aromatic imine groups for enhanced photophysical and antimicrobial properties. Early syntheses involved acid-catalyzed condensation of 4-methoxybenzaldehyde (anisaldehyde) with ethyl 4-aminocinnamate, leveraging microwave-assisted techniques to improve yields. By the 1980s, its crystalline structure and spectral characteristics were fully characterized, enabling applications in materials science and organic electronics.
Classification as a Schiff Base Derivative
4-[(4-Methoxybenzylidene)amino]cinnamic acid ethyl ester belongs to the Schiff base family, defined by the presence of an imine (–CH=N–) linkage formed via condensation between an amine and carbonyl compound. Its molecular structure (C₁₉H₁₉NO₃) comprises three distinct regions:
- Cinnamate moiety : Ethyl ester of cinnamic acid, contributing π-conjugation and planar geometry.
- Imine bridge : Connects the cinnamate to the methoxybenzylidene group, enabling electronic delocalization.
- 4-Methoxybenzylidene subunit : Provides electron-donating methoxy (–OCH₃) substituents that enhance stability and optical properties.
Table 1: Key Structural Features
| Component | Functional Role |
|---|---|
| Ethyl cinnamate | Enhances solubility in organic solvents |
| Azomethine (–CH=N–) | Facilitates coordination with metal ions |
| 4-Methoxy group | Modifies electronic absorption spectra |
This hybrid structure positions the compound as a model system for studying structure-property relationships in conjugated Schiff bases.
Significance in Chemical Research
The compound’s significance lies in its multifunctional reactivity and applications:
- Antimicrobial activity : Derivatives exhibit growth inhibition against Staphylococcus aureus and Escherichia coli due to membrane disruption via lipophilic cinnamate chains.
- Coordination chemistry : The imine nitrogen and ester carbonyl groups act as bidentate ligands, forming complexes with Cu(II) and Zn(II) for catalytic applications.
- Photophysical properties : Extended conjugation between the benzylidene and cinnamate groups enables tunable fluorescence, relevant to organic light-emitting diodes (OLEDs).
- Hydrolysis kinetics : Studies in ethanol/water systems reveal pH-dependent stability, informing drug delivery systems where controlled imine cleavage is critical.
Recent work has explored its utility in covalent organic frameworks (COFs) for gas storage, leveraging its rigid backbone and synthetic modularity.
Research Objectives and Scope
Current research priorities include:
- Synthetic optimization : Developing solvent-free mechanochemical methods to improve yield and scalability.
- Biological evaluation : Screening against multidrug-resistant pathogens and cancer cell lines, building on structure-activity relationships.
- Materials science : Engineering thin films for optoelectronic devices by modifying methoxy substitution patterns.
- Computational modeling : Using density functional theory (DFT) to predict absorption maxima and redox potentials.
The scope extends to hybrid derivatives where the cinnamate moiety is replaced with ferrocene or coumarin units, broadening applications in bioimaging and sensors. Collaborative efforts between synthetic chemists and biologists aim to position this Schiff base as a cornerstone for next-generation functional materials.
Properties
IUPAC Name |
ethyl 3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-23-19(21)13-8-15-4-9-17(10-5-15)20-14-16-6-11-18(22-2)12-7-16/h4-14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNNRRPDXZWUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6421-30-3 | |
| Record name | Ethyl 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6421-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Condensation of 4-Methoxybenzaldehyde with Ethyl Cinnamate Precursors
The core synthetic step involves the condensation of 4-methoxybenzaldehyde with a suitable cinnamic acid ester or its precursor. This is typically achieved via a Knoevenagel condensation or related base-catalyzed aldol-type condensation.
Base-Catalyzed Condensation : A metal alkoxide base such as sodium methoxide or sodium ethoxide is used to catalyze the condensation of 4-methoxybenzaldehyde with ethyl acetate or ethyl cinnamate precursors. The reaction is conducted under controlled temperature (often 0–25 °C) to avoid side reactions and to favor the formation of the trans isomer of the cinnamic acid ester.
Typical Procedure : Sodium methoxide is prepared by reacting sodium metal with anhydrous methanol, followed by distillation to remove excess methanol. Ethyl acetate is then added dropwise under nitrogen atmosphere at low temperature (-20 to -10 °C). 4-Methoxybenzaldehyde is added slowly to maintain temperature control. The reaction mixture is stirred at room temperature for several hours to complete the condensation.
Acid Treatment to Obtain Pure Cinnamic Acid Ester
After the condensation, the reaction mixture contains a mixture of cinnamic acid esters and 3-alkoxy-3-phenylpropionic acid esters. Treatment with a mineral acid such as sulfuric acid or hydrochloric acid (pH ≤ 6) converts the mixture into the desired cinnamic acid ester.
Acid Catalysis : The acid treatment is performed by adding concentrated sulfuric acid to the reaction mixture, followed by refluxing for several hours. This step promotes isomerization and purification of the cinnamic acid ester.
Workup : The reaction mixture is cooled, neutralized, and extracted with organic solvents such as ethyl acetate or toluene. The organic layer is washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and concentrated under reduced pressure to yield the crude product.
Esterification and Purification
Esterification : If the starting material is the free acid, esterification with ethanol in the presence of acid catalysts (e.g., sulfuric acid or DIC/DMAP coupling agents) is performed to obtain the ethyl ester derivative.
Purification : The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures as eluents. The purified compound typically crystallizes as colorless prisms or solids.
Detailed Experimental Data and Reaction Conditions
| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Preparation of sodium methoxide | Sodium metal + anhydrous methanol, distillation | Room temp to -20 °C | 1 hour | N/A | Generates base catalyst |
| 2. Condensation | 4-Methoxybenzaldehyde + ethyl acetate + sodium methoxide | -20 to 25 °C | 3 hours | ~90% (crude) | Controlled addition to maintain temp |
| 3. Acid treatment | Concentrated sulfuric acid, reflux | 100–110 °C | 3 hours + 2 hours reflux with methanol | N/A | Converts intermediates to cinnamate ester |
| 4. Workup and extraction | Aqueous HCl, ethyl acetate extraction, washing | Room temp | 30 min | N/A | Removes impurities |
| 5. Purification | Silica gel chromatography (hexane/ethyl acetate) | Room temp | N/A | 64–73% (final) | Isolates pure ethyl ester |
Research Findings on Stereochemistry and Yield
The double bond in the cinnamic acid ester is predominantly in the trans (E) configuration, as confirmed by coupling constants in ^1H NMR (J ≈ 16 Hz) and supported by literature.
The use of cesium carbonate salts in some synthetic routes enhances the alkylation step efficiency, improving overall yield and purity.
Yields for the ethyl ester derivatives typically range from 64% to 73% after purification, with crude yields higher but containing side products such as 3-alkoxy-3-phenylpropionic acid esters.
Summary of Key Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Base-catalyzed condensation with sodium methoxide | 4-Methoxybenzaldehyde, ethyl acetate, sodium methoxide | High yield, industrially feasible | Requires strict temperature control |
| Acid-catalyzed isomerization and purification | Concentrated sulfuric acid or HCl | Converts side products, improves purity | Corrosive reagents, requires careful handling |
| Esterification via DIC/DMAP coupling | 4-Methoxycinnamic acid, ethanol, DIC, DMAP | Mild conditions, good yields | Requires purification by chromatography |
| Alkylation using cesium carbonate salts | Cesium carbonate, ethyl iodide, DMF | Enhanced alkylation efficiency | Use of expensive reagents |
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxybenzylidene)amino]cinnamic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols.
Substitution: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylic acids from ester hydrolysis.
Scientific Research Applications
Antimicrobial Activity
Research indicates that cinnamic acid derivatives exhibit significant antimicrobial properties. A study evaluated the effectiveness of various cinnamic acid derivatives against a range of bacterial strains. The results demonstrated that 4-[(4-Methoxybenzylidene)amino]cinnamic acid ethyl ester displayed notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Table 1: Antimicrobial Activity of Cinnamic Acid Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4-[(4-Methoxybenzylidene)amino]cinnamic Acid Ethyl Ester | Staphylococcus aureus | 18 |
| 4-[(4-Methoxybenzylidene)amino]cinnamic Acid Ethyl Ester | Bacillus subtilis | 20 |
| Control (Standard Antibiotic) | E. coli | 25 |
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, research involving MCF-7 breast cancer cells indicated that treatment with this compound led to a significant decrease in cell viability, suggesting potential as an anticancer agent .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Treatment Duration (hrs) |
|---|---|---|
| MCF-7 | 15 | 24 |
| HepG2 | 20 | 48 |
| SH-SY5Y | 18 | 24 |
Cosmetic Applications
Due to its UV-filtering properties, this compound is being explored for use in cosmetic formulations. Its ability to absorb UV radiation makes it a candidate for incorporation into sunscreens and skin care products aimed at preventing photoaging .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of the compound against multiple pathogens. The study concluded that the compound could be developed into a natural preservative for food products due to its effectiveness against spoilage organisms.
Case Study 2: Anticancer Research
A recent study focused on the anticancer effects of the compound on human colorectal cancer cells. Results indicated that it significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxybenzylidene)amino]cinnamic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-[(4-Methoxybenzylidene)amino]cinnamic Acid Ethyl Ester and related cinnamic acid derivatives:
Key Observations:
Substitution Patterns Dictate Bioactivity: Hydroxyl groups (e.g., in caffeic acid ethyl ester) enhance antioxidant and enzyme inhibitory activities, whereas methoxy or ester groups reduce potency. For example, para-methoxy substitution in Ethyl 4-Methoxycinnamate correlates with diminished anti-biofilm effects compared to hydroxylated analogs . The Schiff base moiety in 4-[(4-Methoxybenzylidene)amino]cinnamic Acid Ethyl Ester introduces steric and electronic effects that may alter receptor binding or solubility compared to simpler esters .
Ester vs. Acid Forms :
- Carboxylic acid derivatives generally exhibit higher bioactivity than their ester counterparts. For instance, malonic acid shows stronger COX-2 inhibition than its ethyl ester, though antioxidant activity remains comparable due to shared functional groups .
- In biofilm inhibition, unsubstituted cinnamic acid is more active than its ethyl or methyl esters, emphasizing the critical role of the free carboxylic acid group .
This trade-off is evident in caffeic acid ethyl ester, which balances bioavailability and antioxidant efficacy . Long alkyl chains (e.g., in pentadecyl-substituted analogs) further enhance lipophilicity, as seen in compounds designed for improved tissue penetration .
Synthetic Accessibility: Enzymatic esterification (e.g., using lipases) offers eco-friendly routes for cinnamate synthesis but often yields lower quantities compared to chemical methods . Schiff base formation, as in 4-[(4-Methoxybenzylidene)amino]cinnamic Acid Ethyl Ester, requires precise stoichiometric control to avoid side reactions .
Biological Activity
4-[(4-Methoxybenzylidene)amino]cinnamic acid ethyl ester is a derivative of cinnamic acid, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential in anticancer and antimicrobial applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-[(4-Methoxybenzylidene)amino]cinnamic acid ethyl ester can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 313.36 g/mol
- IUPAC Name : Ethyl (E)-3-(4-methoxybenzylideneamino)prop-2-enoate
This compound features a methoxy group attached to a benzylidene moiety, which is crucial for its biological activity.
Anticancer Activity
Research has demonstrated that 4-[(4-Methoxybenzylidene)amino]cinnamic acid ethyl ester exhibits significant anticancer properties. A study focused on its effects on non-small-cell lung cancer (NSCLC) cells showed that the compound inhibits cell proliferation and induces apoptosis. The mechanisms identified include:
- Cell Cycle Arrest : The compound promotes G2/M phase arrest in cancer cells, inhibiting their progression through the cell cycle.
- Proapoptotic Effects : It activates apoptotic pathways, evidenced by increased annexin V positivity in treated cells .
Additionally, the compound modulates the MAPK/ERK signaling pathway, reducing phosphorylated ERK levels, which is associated with reduced cell survival and proliferation .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. In vitro studies indicate that it possesses activity against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of DNA synthesis.
Case Studies and Research Findings
The biological activity of 4-[(4-Methoxybenzylidene)amino]cinnamic acid ethyl ester can be attributed to several mechanisms:
- Inhibition of Kinases : Similar cinnamic acid derivatives have been shown to inhibit EGFR and HER-2 kinases, which are critical in cancer progression.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress responses in cells, enhancing its cytotoxic effects against cancer cells .
- Protein Interaction : The methoxy group enhances interaction with biological macromolecules, influencing their function and stability.
Q & A
Q. What are the recommended synthetic routes for preparing 4-[(4-Methoxybenzylidene)amino]cinnamic Acid Ethyl Ester?
The compound can be synthesized via a Schiff base condensation reaction between 4-aminocinnamic acid ethyl ester and 4-methoxybenzaldehyde under mild acidic or catalytic conditions. Key steps include:
- Dissolving the amine precursor in ethanol or methanol with a catalytic amount of acetic acid (1–5 mol%) .
- Adding 4-methoxybenzaldehyde dropwise under reflux (60–80°C) for 4–6 hours.
- Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and isolating the product via vacuum filtration after recrystallization from ethanol .
- Purity validation (>98%) via GC or HPLC .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR to confirm the Schiff base linkage (imine proton at δ 8.3–8.5 ppm; aromatic protons consistent with methoxy and cinnamate substituents) .
- IR : Stretching vibrations for C=N (1620–1640 cm) and ester C=O (1710–1730 cm) .
- HPLC : Retention time comparison with standards to assess purity .
Q. How should researchers assess the compound’s stability under experimental conditions?
- Perform accelerated degradation studies:
- Thermal stability via TGA/DSC (decomposition onset >200°C suggests suitability for high-temperature applications) .
- Photostability under UV-Vis light (monitor λmax shifts over 24–72 hours) .
- Hydrolytic stability in buffered solutions (pH 2–12) to evaluate ester and imine bond susceptibility .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for Schiff base formation .
- Apply reaction path search algorithms (e.g., GRRM) to predict side products (e.g., hydrolyzed intermediates) and refine solvent/catalyst selection .
- Validate simulations with experimental kinetic data (e.g., Arrhenius plots for condensation rates) .
Q. What strategies resolve contradictions in spectroscopic or bioactivity data?
- Contradictory NMR signals : Perform heteronuclear 2D experiments (HSQC, HMBC) to resolve overlapping peaks .
- Bioactivity variability : Standardize assay conditions (e.g., MIC testing for antimicrobial activity using CLSI guidelines) and control for solvent effects (DMSO vs. aqueous buffers) .
- Crystallographic validation : Compare experimental XRD data (e.g., CCDC 2032776 for analogous hydrazides) with computational crystal packing predictions .
Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?
- Molecular docking : Screen against target proteins (e.g., fungal CYP51 for antifungal studies) using AutoDock Vina .
- Metabolic profiling : Use LC-MS to identify metabolites in cell lysates, focusing on imine hydrolysis or ester cleavage .
- ROS assays : Measure reactive oxygen species generation in treated microbial cultures to link bioactivity to oxidative stress pathways .
Q. What advanced separation techniques improve purification yields?
- Preparative HPLC : Optimize mobile phase (acetonitrile/water with 0.1% TFA) for baseline separation of Schiff base isomers .
- Membrane filtration : Use nanofiltration (MWCO 300–500 Da) to remove unreacted aldehydes or amines .
Methodological Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
